N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(1H-indol-3-yl)propanamide
Description
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(1H-indol-3-yl)propanamide is a complex organic compound that features a unique combination of furan, isoquinoline, and indole moieties
Properties
IUPAC Name |
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-25(8-6-20-14-26-24-4-2-1-3-23(20)24)27-22-7-5-19-9-11-28(16-21(19)13-22)15-18-10-12-30-17-18/h1-5,7,10,12-14,17,26H,6,8-9,11,15-16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBHANURUCTHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CNC4=CC=CC=C43)CC5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-ylmethyl intermediate, followed by its coupling with a 3,4-dihydro-1H-isoquinoline derivative. The final step involves the introduction of the indole moiety through a propanamide linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(1H-indol-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity. Pathways such as the PI3K-AKT and MAPK signaling pathways could be involved, influencing cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(1H-indol-3-yl)propanamide: shares similarities with other compounds containing furan, isoquinoline, and indole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
